molecular formula C24H32O B12553664 4-Methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol CAS No. 192651-86-8

4-Methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol

Cat. No.: B12553664
CAS No.: 192651-86-8
M. Wt: 336.5 g/mol
InChI Key: QAKHAUGRMVUAEB-UHFFFAOYSA-N
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Description

4-Methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a pent-1-en-2-ol backbone, with a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethylphenyl derivatives and suitable alkylating agents.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids or bases to facilitate the reaction.

    Reaction Steps: The key steps involve the alkylation of the 2,4,6-trimethylphenyl groups followed by the formation of the pent-1-en-2-ol backbone through a series of condensation and reduction reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or nickel catalysts to yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by reagents such as halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or nickel catalysts, mild temperatures.

    Substitution: Halogens, organometallic reagents, solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Activation or inhibition of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
  • 4,5-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-1H-imidazolium tetrafluoroborate

Uniqueness

4-Methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol is unique due to its specific structural features, which confer distinct reactivity and properties compared to similar compounds

Properties

CAS No.

192651-86-8

Molecular Formula

C24H32O

Molecular Weight

336.5 g/mol

IUPAC Name

4-methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol

InChI

InChI=1S/C24H32O/c1-14(2)9-21(25)24(22-17(5)10-15(3)11-18(22)6)23-19(7)12-16(4)13-20(23)8/h10-14,25H,9H2,1-8H3

InChI Key

QAKHAUGRMVUAEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=C(CC(C)C)O)C2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

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